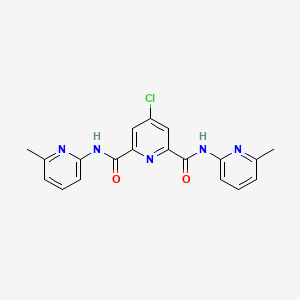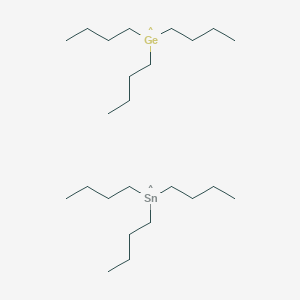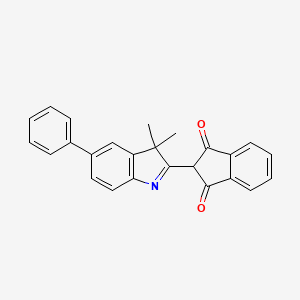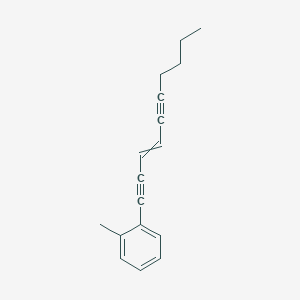
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine backbone with multiple substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
科学研究应用
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
相似化合物的比较
Similar Compounds
4′-Chloro-2,2′6′,2′′-terpyridine: A tridentate ligand that coordinates with metal ions.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in organic synthesis.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural complexity allows it to form stable coordination complexes with a wide range of metal ions, making it valuable in both research and industrial applications.
属性
CAS 编号 |
853188-16-6 |
|---|---|
分子式 |
C19H16ClN5O2 |
分子量 |
381.8 g/mol |
IUPAC 名称 |
4-chloro-2-N,6-N-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-5-3-7-16(21-11)24-18(26)14-9-13(20)10-15(23-14)19(27)25-17-8-4-6-12(2)22-17/h3-10H,1-2H3,(H,21,24,26)(H,22,25,27) |
InChI 键 |
NADHJFCUYXHYQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC(=N3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)

![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)


![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)

![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)

![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
